1-Fluoro-1-deoxyephedrine

Description

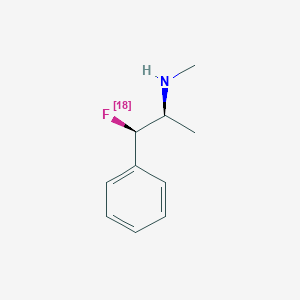

Structure

2D Structure

3D Structure

Properties

CAS No. |

161403-39-0 |

|---|---|

Molecular Formula |

C10H14FN |

Molecular Weight |

166.23 g/mol |

IUPAC Name |

(1R,2S)-1-(18F)fluoranyl-N-methyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C10H14FN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10-/m0/s1/i11-1 |

InChI Key |

QHGKNGIWQABHRY-QJOTUPEMSA-N |

SMILES |

CC(C(C1=CC=CC=C1)F)NC |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)[18F])NC |

Canonical SMILES |

CC(C(C1=CC=CC=C1)F)NC |

Synonyms |

(18F)FDE (18F)FDP 1-fluoro-1-deoxyephedrine 1-fluoro-1-deoxyephedrine, (S)-(R*,R*)-isomer 1-fluoro-1-deoxypseudoephedrine |

Origin of Product |

United States |

Synthetic Pathways and Stereospecific Synthesis of 1 Fluoro 1 Deoxyephedrine

General Strategies for Fluorination in Phenethylamine (B48288) Analogs

The introduction of a fluorine atom into phenethylamine analogs, particularly at a benzylic position, is often achieved through nucleophilic substitution reactions. A common strategy involves replacing a hydroxyl group with fluorine. This typically requires the activation of the hydroxyl group by converting it into a better leaving group. For the synthesis of compounds like 1-Fluoro-1-deoxyephedrine, this is accomplished by forming a cyclic derivative, such as a sulfamidate, which facilitates a stereospecific S_N2 displacement by a fluoride (B91410) ion. nih.gov

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of the specific isomers of this compound relies on starting from enantiomerically pure precursors and employing reactions that control the stereochemical outcome.

The synthesis of (1R,2S)-1-Fluoro-1-deoxyephedrine begins with the commercially available biogenic amine, (1R,2S)-(-)-ephedrine. The key step in the synthesis is the conversion of ephedrine (B3423809) into a chiral cyclic sulfamidate precursor. This intermediate then undergoes a nucleophilic substitution reaction with a fluoride ion source. The reaction proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the carbon atom undergoing substitution (C-1). This stereospecific fluorination yields the desired (1R,2S)-1-Fluoro-1-deoxyephedrine isomer. nih.gov

A similar strategy is employed for the synthesis of the diastereomer, (1S,2S)-1-Fluoro-1-deoxypseudoephedrine. The starting material for this synthesis is (1S,2S)-(+)-pseudoephedrine. This precursor is also converted into its corresponding chiral cyclic sulfamidate. Subsequent reaction with a fluoride ion source again proceeds through an S_N2 pathway, causing an inversion of configuration at the C-1 position to produce (1S,2S)-1-Fluoro-1-deoxypseudoephedrine. nih.gov The stereochemical relationship between the fluorine and the vicinal hydrogen in this isomer is cis, which can be confirmed by proton-coupled fluorine-19 NMR spectroscopy, showing a characteristic H-F coupling constant of 9.2 Hz. acs.org

Precursors and Intermediate Compounds in this compound Synthesis

The successful synthesis of this compound isomers is critically dependent on the selection of appropriate precursors and the formation of key reactive intermediates.

Chiral cyclic sulfamidates are crucial intermediates in the stereospecific synthesis of this compound and its isomers. nih.gov These five-membered ring structures are formed from chiral amino alcohols like ephedrine and pseudoephedrine. acs.orgresearchgate.net The formation of the cyclic sulfamidate serves two primary purposes: it activates the benzylic hydroxyl group, transforming it into an excellent leaving group, and it locks the conformation of the molecule to direct the incoming nucleophile. The subsequent ring-opening by a nucleophile, such as the fluoride ion, is highly regioselective and stereospecific, occurring at the carbon adjacent to the oxygen with inversion of configuration. nih.govresearchgate.net This makes cyclic sulfamidates powerful tools for the synthesis of various chiral 1,2-functionalized amine derivatives. acs.org

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Analogs

For applications in Positron Emission Tomography (PET), this compound analogs must be labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F), which has a half-life of 109.7 minutes. nih.gov

The radiosynthesis of (1R,2S)-1-[¹⁸F]fluoro-1-deoxyephedrine ([¹⁸F]FDE) and (1S,2S)-1-[¹⁸F]fluoro-1-deoxypseudoephedrine ([¹⁸F]FDP) mirrors the non-radioactive synthesis. It involves the nucleophilic attack of [¹⁸F]fluoride ion on the respective chiral cyclic sulfamidate precursors. nih.govacs.org The [¹⁸F]fluoride is typically produced in a cyclotron and activated for nucleophilic substitution by using a phase-transfer catalyst like Kryptofix [2.2.2] in combination with a potassium salt. acs.org

The reaction is carried out in an aprotic solvent such as acetonitrile (B52724) at an elevated temperature (e.g., 90°C). acs.org This step yields an ¹⁸F-labeled N-sulfonic acid derivative, which is not isolated. The final step is an acid-catalyzed hydrolysis to cleave the sulfamidate ring and afford the desired ¹⁸F-labeled fluoro amine. nih.govacs.org This radiosynthetic method has been shown to be efficient, providing the final products in high radiochemical yield (62%, decay corrected) and high specific activity (>2500 Ci/mmol). nih.gov

Table of Synthetic Parameters

| Parameter | (1R,2S)-1-[¹⁸F]Fluoro-1-deoxyephedrine ([¹⁸F]FDE) | (1S,2S)-1-[¹⁸F]Fluoro-1-deoxypseudoephedrine ([¹⁸F]FDP) |

| Precursor | Chiral cyclic sulfamidate from (1R,2S)-(-)-ephedrine | Chiral cyclic sulfamidate from (1S,2S)-(+)-pseudoephedrine |

| Fluorine Source | K¹⁸F/Kryptofix [2.2.2] | K¹⁸F/Kryptofix [2.2.2] |

| Reaction | Nucleophilic Substitution (S_N2) | Nucleophilic Substitution (S_N2) |

| Stereochemical Outcome | Inversion at C-1 | Inversion at C-1 |

| Hydrolysis | Acid-catalyzed (20% aq H₂SO₄:Et₂O) | Acid-catalyzed (20% aq H₂SO₄:Et₂O) |

| Radiochemical Yield | 62% (decay corrected) | 62% (decay corrected) |

| Specific Activity | > 2500 Ci/mmol | > 2500 Ci/mmol |

| Data sourced from G. K. Mulholland et al. (1995). nih.gov |

[¹⁸F]Fluoride Ion Substitution Methodologies for Radiotracer Development

The synthesis of radiolabeled compounds is crucial for in vivo imaging techniques like PET. For fluorine-containing compounds, the isotope fluorine-18 (¹⁸F) is a preferred radionuclide due to its favorable decay characteristics, including a half-life of 109.7 minutes and a low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.govutupub.fi The introduction of ¹⁸F into a molecule is typically achieved through nucleophilic substitution reactions using [¹⁸F]fluoride ion.

A key challenge in the synthesis of radiotracers is to achieve high radiochemical yields and high specific activity in a short amount of time. Stereospecificity is also critical, as different stereoisomers of a drug can have vastly different biological activities.

In the context of this compound, a notable advancement has been the development of a stereospecific synthesis for the (1R,2S) and (1S,2S) isomers, which are the fluorinated analogues of ephedrine and pseudoephedrine, respectively. nih.govacs.org This methodology utilizes a chiral cyclic sulfamidate precursor. The reaction of this precursor with [¹⁸F]fluoride ion proceeds with high radiochemical yield and allows for the production of the desired stereoisomer with high specific activity. nih.govacs.org

The synthesis of (1R,2S)-1-[¹⁸F]fluoro-1-deoxyephedrine ([¹⁸F]FDE) and its diastereomer (1S,2S)-1-[¹⁸F]fluoro-1-deoxypseudoephedrine ([¹⁸F]FDP) has been achieved with a radiochemical yield of 62% (decay corrected). nih.govacs.org The specific activity of the resulting radiotracers was greater than 2500 Ci/mmol. nih.govacs.org This high specific activity is crucial for PET imaging, as it ensures that a pharmacologically insignificant mass of the compound is administered to the patient.

The stability of the carbon-fluorine bond is a critical factor for in vivo applications. Studies have shown that both [¹⁸F]FDE and [¹⁸F]FDP exhibit good stability towards metabolic defluorination in vivo, indicating their suitability as radiotracers. nih.govacs.org

Table of Compounds

Stereochemistry and Chiral Dynamics of 1 Fluoro 1 Deoxyephedrine

Absolute Configuration Determination and Stereoisomeric Forms of 1-Fluoro-1-deoxyephedrine

This compound is a fluorinated analogue of ephedrine (B3423809), possessing two chiral centers at the C1 and C2 carbons of the propane (B168953) backbone. This structural feature gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The nomenclature and stereochemical relationship of these isomers are directly analogous to those of ephedrine and pseudoephedrine.

The four stereoisomers are:

(1R,2S)-1-Fluoro-1-deoxyephedrine and its enantiomer, (1S,2R)-1-Fluoro-1-deoxyephedrine . This enantiomeric pair corresponds to the erythro diastereomer, analogous to ephedrine.

(1S,2S)-1-Fluoro-1-deoxypseudoephedrine and its enantiomer, (1R,2R)-1-Fluoro-1-deoxypseudoephedrine . This enantiomeric pair corresponds to the threo diastereomer, analogous to pseudoephedrine.

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The definitive and unambiguous determination of the absolute configuration for any of these stereoisomers would be accomplished through single-crystal X-ray crystallography. nih.gov This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of the spatial arrangement of each atom and thus the absolute stereochemistry. mdpi.com While this method is the gold standard, specific crystallographic data for this compound is not widely published in available literature. The assignment of stereochemistry is often inferred from the known configuration of the chiral starting materials used in stereospecific synthetic routes. researchgate.net

Table 1: Stereoisomers of this compound

| Diastereomer | Stereoisomer | C1 Configuration | C2 Configuration |

|---|---|---|---|

| erythro | (-)-1-Fluoro-1-deoxyephedrine | R | S |

| erythro | (+)-1-Fluoro-1-deoxyephedrine | S | R |

| threo | (+)-1-Fluoro-1-deoxypseudoephedrine | S | S |

Stereochemical Purity and Enantiomeric Excess in this compound Synthesis

The synthesis of a single enantiomer of this compound requires precise control over the stereochemistry of the reaction, a critical aspect for producing compounds with specific biological activities. High stereochemical purity, quantified as enantiomeric excess (ee), is a primary goal in asymmetric synthesis.

A documented method for producing stereochemically pure radiofluorinated this compound involves a stereospecific synthesis. researchgate.net This approach utilizes a chiral precursor, specifically a cyclic sulfamidate derived from a known stereoisomer of ephedrine or pseudoephedrine. The reaction with a fluoride (B91410) ion proceeds via an SN2 mechanism, which results in an inversion of configuration at the reacting carbon center (C1). By starting with a precursor of known absolute stereochemistry, the configuration of the product is predictably controlled, leading to a high enantiomeric excess. For example, the synthesis of (1R,2S)-1-[18F]fluoro-1-deoxyephedrine ([18F]FDE) is achieved from the corresponding chiral cyclic sulfamidate precursor. researchgate.net

The determination of stereochemical purity and enantiomeric excess for these compounds relies on chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. nih.gov An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. nih.gov

Table 2: Radiochemical Synthesis Data for [18F]FDE

| Parameter | Value | Reference |

|---|---|---|

| Synthetic Method | Nucleophilic substitution on a chiral cyclic sulfamidate | researchgate.net |

| Stereoisomer Produced | (1R,2S)-1-[18F]fluoro-1-deoxyephedrine | researchgate.net |

| Radiochemical Yield | 62% (decay corrected) | researchgate.net |

| Specific Activity | >2500 Ci/mmol | researchgate.net |

Conformational Analysis and Stereoelectronic Effects in this compound

The three-dimensional shape and rotational dynamics (conformations) of this compound are governed by a combination of steric and stereoelectronic effects. Analysis of the conformation around the C1-C2 bond is crucial for understanding the molecule's preferred shape. The key substituents on this bond are the fluorine atom and the methylamino group.

Rotation around the C1-C2 single bond leads to various staggered conformations, primarily the anti (dihedral angle of 180°) and gauche (dihedral angle of ~60°) arrangements of the fluorine and nitrogen atoms. While steric hindrance would typically favor the anti conformation where the bulky groups are furthest apart, stereoelectronic effects can significantly alter this preference in β-fluoroamines.

The dominant stereoelectronic interaction in this system is the gauche effect . acs.orgthieme-connect.com This effect describes the tendency of a molecule containing adjacent electronegative atoms to adopt a conformation where these atoms are gauche to one another. In this compound, this preference is attributed to a stabilizing hyperconjugative interaction. thieme-connect.com Specifically, there is an overlap between the filled σ bonding orbital of an adjacent C-H bond and the empty σ* antibonding orbital of the C-F bond. This σC-H → σ*C-F donation of electron density is stabilizing and is maximized when the C-H and C-F bonds are anti-periplanar, which forces the fluorine and nitrogen substituents into a gauche arrangement. acs.org This interaction lowers the energy of the gauche conformer relative to the anti conformer, making it the more populated state.

Table 3: Conformational Analysis of the F-C1-C2-N Bond

| Conformer | F-C1-C2-N Dihedral Angle | Key Interaction | Stability |

|---|---|---|---|

| Anti | ~180° | Sterically favored | Less stable due to lack of hyperconjugative stabilization |

Molecular Mechanisms and Receptor Interactions of 1 Fluoro 1 Deoxyephedrine Analogs

Investigation of Monoamine Transporter Interactions (Dopamine Transporter, Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter) for Fluorinated Ephedrine (B3423809) Derivatives

Fluorinated amphetamine derivatives, such as 4-fluoroamphetamine (4-FA), are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft. 4-FA acts as both a releasing agent and a reuptake inhibitor at these transporters. wikipedia.org

The potency of 4-FA as a releasing agent is quantified by its EC50 values, which represent the concentration of the drug required to elicit a half-maximal release of the neurotransmitter. As a reuptake inhibitor, its potency is measured by IC50 values, indicating the concentration needed to inhibit 50% of the neurotransmitter reuptake.

For 4-FA, the EC50 values are 200 nM for dopamine, 730 nM for serotonin, and 37 nM for norepinephrine. wikipedia.org The IC50 values are 770 nM for the dopamine transporter, 6,800 nM for the serotonin transporter, and 420 nM for the norepinephrine transporter. wikipedia.org These values indicate that 4-FA is a more potent releasing agent for norepinephrine than for dopamine and serotonin. As a reuptake inhibitor, it is most potent at the norepinephrine transporter, followed by the dopamine and serotonin transporters.

| Parameter | Dopamine (DA) / Dopamine Transporter (DAT) | Serotonin (5-HT) / Serotonin Transporter (SERT) | Norepinephrine (NE) / Norepinephrine Transporter (NET) |

|---|---|---|---|

| EC50 (nM) - Releasing Agent | 200 | 730 | 37 |

| IC50 (nM) - Reuptake Inhibitor | 770 | 6,800 | 420 |

Receptor Binding Profiles of 1-Fluoro-1-deoxyephedrine Isomers

Beyond monoamine transporters, fluorinated amphetamine derivatives can also exhibit affinity for various neurotransmitter receptors. For instance, 4-fluoroamphetamine has been shown to have a measurable affinity for the serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org The binding affinity is typically expressed by the Ki value, which is the inhibition constant for a ligand binding to a receptor. A lower Ki value signifies a higher binding affinity.

The Ki value for 4-FA at the 5-HT2A receptor is 11,300 nM, and at the 5-HT2C receptor, it is 7,800 nM. wikipedia.org These values suggest a relatively low affinity for these receptors compared to its potent effects on monoamine transporters.

| Receptor | Binding Affinity (Ki) in nM |

|---|---|

| Serotonin 5-HT2A Receptor | 11,300 |

| Serotonin 5-HT2C Receptor | 7,800 |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The structure-activity relationship (SAR) of fluorinated amphetamine derivatives explores how the position and nature of the fluorine substitution on the phenyl ring, as well as other structural modifications, influence their pharmacological activity. The replacement of a hydrogen atom with a fluorine atom can alter a molecule's lipophilicity, which may facilitate its passage through the blood-brain barrier. wikipedia.org

In the case of fluoroamphetamines, the position of the fluorine atom on the aromatic ring is a critical determinant of their pharmacological profile. 2-Fluoroamphetamine (B239227), 3-fluoroamphetamine, and 4-fluoroamphetamine are positional isomers, each with distinct effects. wikipedia.org For example, 4-fluoroamphetamine is known for its stimulant and entactogenic effects, while 2-fluoroamphetamine produces effects more akin to traditional stimulants. smolecule.com

Advanced Analytical Methodologies for 1 Fluoro 1 Deoxyephedrine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For a compound like 1-Fluoro-1-deoxyephedrine, both liquid and gas chromatography play vital roles.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. While specific methods for this compound are not extensively published, established protocols for structurally similar ephedrine (B3423809) alkaloids and other fluorinated phenethylamines provide a strong basis for method development. researchgate.netchromatographyonline.comwiley.com

A reversed-phase HPLC (RP-HPLC) approach is anticipated to be effective. Separation would likely be achieved on a C18 or a specialized fluorinated stationary phase, the latter of which can offer unique selectivity for fluorinated analytes. chromatographyonline.com An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, monitoring at a wavelength around 210 nm where the phenyl group exhibits strong absorbance. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method, allowing for determination based on the compound's mass-to-charge ratio. nih.gov

Table 1: Postulated HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) or Fluorinated Phenyl Phase | Proven efficacy for separating ephedrine analogs and other phenethylamines. researchgate.net Fluorinated phases may offer enhanced selectivity. chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Formate) | Commonly used for the elution of polar analytes in reversed-phase mode. |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) | UV absorbance of the phenyl ring provides good sensitivity. MS detection offers superior specificity and structural information. wiley.comnih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis of Fluorinated Phenethylamines

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile compounds. For polar molecules like phenethylamines, derivatization is often necessary to improve volatility and chromatographic performance. Crucially, for a chiral molecule like this compound, which has two stereocenters, GC-MS can be adapted for enantiomeric separation.

Chiral analysis by GC-MS is typically approached via an indirect method. The enantiomers of the target analyte are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like HP-5MS). researchgate.netresearchgate.netjksus.org Commonly used CDAs for amines include trifluoroacetyl-L-prolyl chloride (L-TPC) and (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl). researchgate.netjksus.orgnih.gov The separated diastereomers are then detected by the mass spectrometer, allowing for the determination of the enantiomeric ratio. researchgate.net

The mass spectrum of the derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of the carbon-carbon bond beta to the nitrogen atom, a common fragmentation pathway for phenethylamines.

Table 2: Typical GC-MS Parameters for Chiral Analysis of Fluorinated Phenethylamines

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | Trifluoroacetyl-L-prolyl chloride (L-TPC) or MTPCl | Forms diastereomers that can be separated on an achiral column. researchgate.netnih.gov |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | Standard, robust, and widely available achiral column for general-purpose analysis. researchgate.net |

| Carrier Gas | Helium, constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Detection | Mass Spectrometry (Electron Ionization - EI) | Provides structural information and high specificity for identification. |

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the structural elucidation of molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure of this compound. The synthesis of a radiolabeled version, (1R,2S)-1-[¹⁸F]fluoro-1-deoxyephedrine, has been reported, confirming the existence and stability of this molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons on the phenyl ring would appear in the δ 7-8 ppm region. The protons on the aliphatic chain, specifically the methine protons adjacent to the fluorine (CH-F) and the nitrogen (CH-N), would show characteristic chemical shifts and coupling constants. The J-coupling between the proton and the adjacent fluorine (²JHF) would be a key diagnostic feature.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The carbon atom bonded to fluorine would exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 170-250 Hz, which is a definitive indicator of a C-F bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₀H₁₄FNO). The electron ionization (EI) mass spectrum is predicted to be similar to that of related phenethylamines like methamphetamine (deoxyephedrine). nist.gov The primary fragmentation pathway would likely involve the benzylic cleavage, leading to a prominent fragment ion resulting from the loss of the side chain, and the α-cleavage next to the nitrogen atom, yielding a characteristic iminium ion.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key features would include C-H stretching vibrations from the aromatic ring and the aliphatic chain, N-H stretching from the secondary amine, and C-N stretching. A strong absorption band corresponding to the C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region, would be a key diagnostic feature for the presence of the fluorine atom.

Capillary Electrophoresis and Potentiometric Methods in Related Fluorinated Compound Research

Beyond mainstream chromatography and spectroscopy, other analytical techniques offer complementary capabilities for the analysis of fluorinated compounds.

Capillary Electrophoresis (CE): Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample volume. For basic compounds like this compound, which would be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov Separation of fluorinated amines and other new psychoactive substances has been successfully demonstrated using CE. nih.gov Furthermore, by adding chiral selectors (e.g., cyclodextrins) to the background electrolyte, CE can be a powerful tool for enantiomeric separations, offering an alternative to chiral chromatography.

Theoretical and Computational Studies on 1 Fluoro 1 Deoxyephedrine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of 1-Fluoro-1-deoxyephedrine, providing insights into its stability, reactivity, and spectroscopic characteristics. emerginginvestigators.org

Key parameters derived from quantum chemical calculations for this compound and its parent compound, ephedrine (B3423809), are hypothetically compared in the table below to illustrate the expected electronic effects of fluorination.

| Calculated Property | Ephedrine (Hypothetical) | This compound (Hypothetical) | Rationale for Change |

|---|---|---|---|

| Dipole Moment (Debye) | ~1.5 - 2.0 | ~2.5 - 3.5 | The highly electronegative fluorine atom significantly increases the molecular polarity. mdpi.com |

| HOMO Energy (eV) | -9.5 | -10.2 | Fluorine's inductive effect stabilizes the Highest Occupied Molecular Orbital (HOMO), making ionization more difficult. nih.gov |

| LUMO Energy (eV) | -0.8 | -1.1 | The Lowest Unoccupied Molecular Orbital (LUMO) is also stabilized, suggesting increased electron affinity. nih.gov |

| HOMO-LUMO Gap (eV) | 8.7 | 9.1 | An increased HOMO-LUMO gap generally correlates with higher kinetic stability. acs.org |

| Mulliken Charge on C1 | +0.25 | +0.45 | The carbon atom bonded to fluorine becomes more electrophilic due to the strong C-F bond polarization. |

The reactivity of this compound can be further explored by mapping the electrostatic potential (ESP) on the molecule's surface. The ESP would likely show a region of negative potential around the fluorine atom and positive potential near the amine group's hydrogen atoms, indicating sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting metabolic pathways and potential interactions with biological macromolecules.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are pivotal in predicting how this compound might interact with biological targets, such as monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov These transporters are the primary targets for amphetamine-like stimulants.

The first step in a docking study involves building a three-dimensional model of this compound and the target receptor, often based on crystal structures of homologous proteins. acs.org The fluorinated compound is then computationally "docked" into the binding site of the transporter to predict its preferred binding orientation and affinity.

The replacement of the hydroxyl group with fluorine can have several consequences for receptor binding:

Hydrogen Bonding: The hydroxyl group of ephedrine can act as both a hydrogen bond donor and acceptor. The fluorine atom in this compound, however, can only act as a weak hydrogen bond acceptor. nih.gov This change will fundamentally alter the hydrogen bonding network within the receptor's binding pocket.

Electrostatic Interactions: The strong C-F dipole can lead to favorable electrostatic interactions with polar residues in the binding site. mdpi.com

Hydrophobic Interactions: The introduction of fluorine can increase the local hydrophobicity of that part of the molecule, potentially strengthening interactions with nonpolar amino acid residues in the binding pocket. mdpi.com

The following table presents hypothetical docking scores and key interacting residues for this compound with the three major monoamine transporters, illustrating how computational methods can predict selectivity.

| Monoamine Transporter | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues | Plausible Interaction Types |

|---|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 | Ionic interaction with Asp79, hydrogen bonding with Ser149, and π-π stacking with Phe326. |

| Norepinephrine Transporter (NET) | -9.2 | Asp75, Phe317, Tyr152 | Ionic interaction with Asp75, π-π stacking with Phe317, and potential weak hydrogen bonding with Tyr152. |

| Serotonin Transporter (SERT) | -7.1 | Asp98, Tyr176, Ile172 | Ionic interaction with Asp98, π-π stacking with Tyr176, and hydrophobic interactions with Ile172. acs.org |

These simulations can guide the rational design of more potent and selective ligands by identifying which structural modifications would enhance binding to a specific transporter.

Computational Prediction of Stereochemical Outcomes in this compound Synthesis

The synthesis of this compound from ephedrine or pseudoephedrine precursors involves the replacement of a hydroxyl group with a fluorine atom. This reaction proceeds through a nucleophilic substitution mechanism, where the stereochemical outcome is of paramount importance as different stereoisomers can have vastly different pharmacological activities.

Computational chemistry can be used to model the reaction mechanisms and predict the most likely stereochemical outcome. For instance, theoretical calculations can be employed to determine the transition state energies for different reaction pathways, such as S_N1 and S_N2 mechanisms.

The stereochemistry of the starting material (e.g., (1R,2S)-ephedrine or (1S,2S)-pseudoephedrine) will dictate the stereochemistry of the product. researchgate.net Computational modeling can help predict whether the reaction will proceed with retention or inversion of configuration at the chiral center bearing the fluorine atom.

The following table outlines how computational methods could be applied to predict the stereochemical outcome of a hypothetical fluorination reaction of an ephedrine precursor.

| Computational Method | Parameter Calculated | Predicted Outcome for S_N2 Reaction | Predicted Outcome for S_N1 Reaction |

|---|---|---|---|

| Transition State Theory Calculations | Activation Energy (kcal/mol) | Lower activation energy suggests a favored pathway. | Higher activation energy suggests a less favored pathway. |

| Reaction Coordinate Modeling | Energy profile of the reaction | A concerted mechanism with a single transition state leading to inversion of stereochemistry. | A stepwise mechanism involving a carbocation intermediate, potentially leading to a racemic mixture. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution in the transition state | Analysis of orbital interactions can confirm the backside attack characteristic of an S_N2 mechanism. | Analysis can reveal the charge delocalization in the carbocation intermediate. |

By understanding the energetic landscape of the reaction, chemists can choose appropriate reagents and reaction conditions to favor the formation of the desired stereoisomer, which is a critical aspect of modern drug design and synthesis.

Derivatives and Structural Analogs of 1 Fluoro 1 Deoxyephedrine

Systematic Modification of the 1-Fluoro-1-deoxyephedrine Scaffold

While specific research on the systematic modification of the this compound (FDE) scaffold is limited, the principles of such modifications can be inferred from studies on analogous fluorinated phenethylamines. The primary goals of these modifications are typically to explore the structure-activity relationships (SAR) and to optimize the compound's properties for a specific biological target.

Key areas for modification on the FDE scaffold would include:

N-Alkylation: Altering the substituent on the nitrogen atom can significantly impact a compound's interaction with its biological targets. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups was found to decrease affinity for D-1 dopamine (B1211576) receptors while enhancing affinity for D-2 receptors. nih.gov The N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were the most potent and selective for D-2 binding sites. nih.gov This suggests that similar N-alkylation of the this compound scaffold could modulate its selectivity and potency for various monoamine transporters and receptors.

Stereochemistry: The stereochemistry at the C1 and C2 positions of the ephedrine (B3423809) backbone is a crucial determinant of biological activity. Research on the radiofluorinated diastereomers, (1R,2S)-1-[18F]fluoro-1-deoxyephedrine ([18F]FDE) and (1S,2S)-1-[18F]fluoro-1-deoxypseudoephedrine ([18F]FDP), demonstrated stereospecific effects on brain uptake. The (1R,2S) isomer, [18F]FDE, exhibited a threefold higher concentration of radioactivity in the whole brain of mice compared to the (1S,2S) isomer, [18F]FDP. This highlights the importance of stereochemistry in the design of fluorinated ephedrine derivatives targeting the CNS.

Systematic modifications of the this compound scaffold would likely involve the synthesis and evaluation of a library of analogs with variations at these key positions to map the SAR and to develop compounds with tailored pharmacological profiles.

Comparative Studies with Non-Fluorinated Ephedrine Derivatives

The replacement of a hydroxyl group with a fluorine atom in ephedrine to form this compound is expected to induce significant changes in the molecule's properties. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

| Property | Ephedrine/Pseudoephedrine | This compound (Predicted/Observed) |

| Molecular Weight | 165.23 g/mol nih.gov | ~167.22 g/mol |

| Lipophilicity (LogP) | Ephedrine: 1.1 - 1.3 | Likely higher than ephedrine due to the replacement of the polar hydroxyl group with a less polar fluorine atom. This could enhance blood-brain barrier penetration. |

| pKa | ~9.6 | Expected to be slightly lower than ephedrine due to the electron-withdrawing nature of the fluorine atom. |

| Metabolic Stability | Metabolized via N-demethylation to norephedrine (B3415761) and other minor metabolites. researchgate.net | The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage. This could lead to a longer biological half-life. |

| Biological Activity | Acts as a sympathomimetic amine by both directly stimulating adrenergic receptors and causing the release of endogenous norepinephrine (B1679862). nih.govresearchgate.net | The replacement of the hydroxyl group may alter the direct receptor agonism, potentially shifting the mechanism more towards indirect sympathomimetic action. |

| CNS Effects | Both ephedrine and pseudoephedrine have CNS stimulant effects, with ephedrine being more potent. nih.gov | The increased lipophilicity and metabolic stability of a fluorinated analog could lead to enhanced and prolonged CNS effects. The observed high brain uptake of [18F]FDE supports this. |

A direct comparison of the pharmacological effects of ephedrine and pseudoephedrine showed that ephedrine is more potent in its cardiovascular and bronchodilatory effects. nih.gov While direct comparative pharmacological data for this compound is not extensively available, the high brain uptake of its radiolabeled form suggests that it readily crosses the blood-brain barrier and may possess significant CNS activity. The difference in brain uptake between the diastereomers [18F]FDE and [18F]FDP further underscores the critical role of stereochemistry in the biological disposition of these fluorinated compounds.

Design and Synthesis of Novel Fluorinated Phenethylamine (B48288) Probes for Research Applications

The development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET) is a crucial area of research for understanding disease states and developing new therapeutics. The favorable properties of the fluorine-18 (B77423) isotope, including its convenient half-life and low positron energy, make it an ideal candidate for PET tracer development.

The this compound scaffold presents a promising platform for the design of novel PET probes for several reasons:

Proven Brain Penetration: The high brain uptake of [18F]FDE demonstrates that this scaffold can effectively deliver a PET isotope to the CNS. This is a critical prerequisite for imaging neurological targets.

Structural Similarity to Neuroactive Compounds: As a phenethylamine derivative, this compound is structurally related to a wide range of neurotransmitters and CNS-active drugs. This structural similarity can be exploited to design probes that target specific monoamine transporters, receptors, or enzymes involved in neurological processes.

Potential for High Specific Activity: The synthesis of [18F]FDE has been achieved with high specific activity, which is essential for PET imaging to avoid pharmacological effects from the tracer itself.

The design of novel probes based on the this compound scaffold would involve its chemical modification to introduce functionalities that confer high affinity and selectivity for a specific biological target. For example, by incorporating moieties known to bind to the dopamine transporter (DAT) or the serotonin (B10506) transporter (SERT), it may be possible to develop novel PET tracers for imaging these key targets in neurodegenerative diseases and psychiatric disorders.

The synthesis of such probes would likely follow a similar strategy to that of [18F]FDE, involving the late-stage introduction of the fluorine-18 isotope into a precursor molecule. This approach maximizes the radiochemical yield and allows for the rapid synthesis and purification of the final radiotracer. The development of such novel fluorinated phenethylamine probes derived from the this compound scaffold could provide valuable tools for neuroscience research and the diagnosis of CNS disorders.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism®) to fit sigmoidal curves (Hill equation). Report EC50, Hill slope, and R<sup>2</sup>. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare one-phase vs. two-phase models .

Tables of Key Findings

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Synthetic Yield (Selectfluor®) | 80-85% | HPLC-UV | |

| EC50 (TAAR1) | 1.2 ± 0.3 µM | cAMP assay | |

| Plasma Half-Life (Rat) | 2.8 ± 0.5 hours | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.